molecular formula C8H12N4O B13215338 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide

Cat. No.: B13215338
M. Wt: 180.21 g/mol
InChI Key: LXUILVCEFPFMNI-UHFFFAOYSA-N
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Description

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with acylating agents to form the desired pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be facilitated by using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrrolopyrazine derivatives

Uniqueness

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide is unique due to its specific structural features and the presence of the acetamide group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide

InChI

InChI=1S/C8H12N4O/c1-6(13)10-8-4-7-5-9-2-3-12(7)11-8/h4,9H,2-3,5H2,1H3,(H,10,11,13)

InChI Key

LXUILVCEFPFMNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2CCNCC2=C1

Origin of Product

United States

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